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molecular formula C12H23NO B1605976 Cyclododecanone oxime CAS No. 946-89-4

Cyclododecanone oxime

Cat. No. B1605976
M. Wt: 197.32 g/mol
InChI Key: SCRFXJBEIINMIC-UHFFFAOYSA-N
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Patent
US08530645B2

Procedure details

Within a glove box, 0.033 g (0.17 mmol) of cyclododecanone oxime prepared in Reference Example 2 was dissolved in 0.400 g of a 5% by weight thionyl chloride (rearrangement catalyst)/toluene solution (0.020 g (0.17 mmol) as pure thionyl chloride), and the mixture was stirred using a magnetic stirrer at room temperature (25° C.) for 5 min, to conduct the pre-preparation of a rearrangement catalyst. After the pre-preparation, high performance liquid chromatography analysis indicated that cyclododecanone oxime had been consumed. Separately, within a glove box (under nitrogen atmosphere), in a flat-bottom flask equipped with a manifold, 3.285 g (16.64 mmol) of cyclododecanone oxime and 0.023 g (0.17 mmol) of zinc chloride were weighed and then 7.00 g of toluene was added, and the materials were dissolved by heating the mixture to 100° C. in an oil bath. To the zinc-chloride containing solution of cyclododecanone oxime in toluene, the reaction mixture which had been prepared in the pre-preparation using cyclododecanone oxime and thionyl chloride in 1:1 molar ratio was added, which then reacted for 60 min. The reaction solution was clear without turbidity, and gas chromatography analysis indicated that a conversion of cyclododecanone oxime was 100% and a laurolactam yield was 98.8%.
Quantity
0.033 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
7 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.285 g
Type
reactant
Reaction Step Five
Quantity
0.023 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0.02 g
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
98.8%

Identifiers

REACTION_CXSMILES
[C:1]1(=[N:13]O)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)(Cl)=[O:16]>C1(C)C=CC=CC=1.[Cl-].[Zn+2].[Cl-]>[C:1]1(=[O:16])[NH:13][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.033 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=NO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Three
Name
Quantity
7 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=NO
Step Five
Name
Quantity
3.285 g
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=NO
Name
Quantity
0.023 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=NO
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=NO
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0.02 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
(25° C.)
CUSTOM
Type
CUSTOM
Details
for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the pre-preparation of a rearrangement catalyst
CUSTOM
Type
CUSTOM
Details
After the pre-preparation, high performance liquid chromatography analysis
CUSTOM
Type
CUSTOM
Details
had been consumed
DISSOLUTION
Type
DISSOLUTION
Details
the materials were dissolved
ADDITION
Type
ADDITION
Details
1 molar ratio was added
CUSTOM
Type
CUSTOM
Details
which then reacted for 60 min
Duration
60 min

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCN1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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